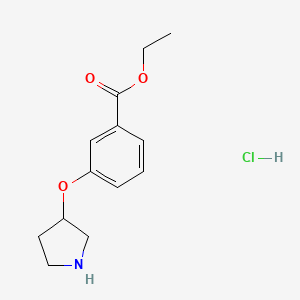
Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is determined by its molecular formula, C13H18ClNO3. For a more detailed analysis, one would need to refer to its structural diagrams and spectral data, which are typically provided by chemical databases .Aplicaciones Científicas De Investigación
1. Coordination Polymers and Networks
Ethyl esters of pyridinecarboxylate bridging ligands, which may include compounds similar to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been used to create novel coordination polymers. These polymers feature unique structures combining interdigitated infinite 1D chains and interpenetrated 2D grids, contributing to advances in material science and chemistry (Ayyappan, Evans, & Lin, 2002).
2. Diiron(II) Complexes and Oxygenation Studies
In the field of inorganic chemistry, derivatives of ethyl-substituted pyridine ligands, akin to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized and used in the study of diiron(II) complexes. These complexes serve as analogs for the diiron(II) center in enzymes and are crucial for understanding enzymatic mechanisms and designing bio-inspired catalysts (Carson & Lippard, 2006).
3. Anti-Juvenile Hormone Activity in Insects
Research in entomology has utilized compounds like ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride to explore anti-juvenile hormone activity. These studies focus on inducing metamorphosis in insect larvae, advancing our understanding of insect development and potential pest control methods (Fujita et al., 2005).
4. Mimicking Enzyme Activity
Ethyl-substituted compounds, related to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized to mimic the activity of enzymes like organophosphate pesticide degrading enzymes and metallo-β-lactamases. These studies are significant in medicinal chemistry, offering insights into enzyme functions and the development of therapeutic agents (Daumann et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-4-3-5-11(8-10)17-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLFNZKQANRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)
![4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397600.png)
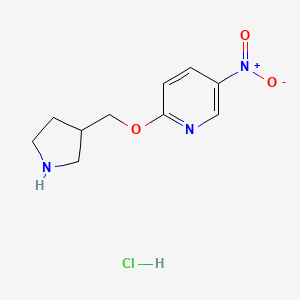
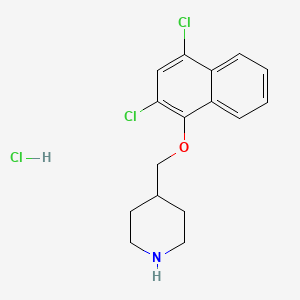

![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)
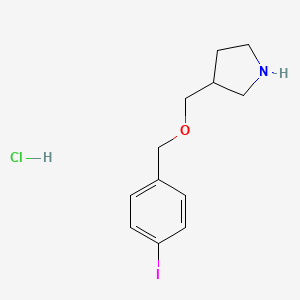
![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)
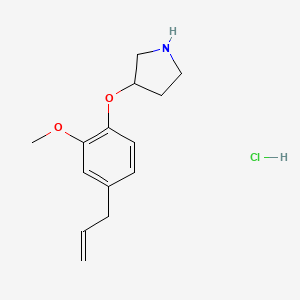
![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397616.png)
![4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397618.png)